molecular formula C13H17NO3S B183328 Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 5919-29-9

Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B183328
CAS RN: 5919-29-9
M. Wt: 267.35 g/mol
InChI Key: MYGDFSFTVVUJHF-UHFFFAOYSA-N
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Patent
US07750017B2

Procedure details

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (100 g, 444 mmol) and acetic anhydride (227 g, 2.2 mol) were heated at reflux for ˜15 minutes and then allowed to cool to room temperature overnight. The reaction mixture containing white solid was filtered. The solid was rinsed with water (2 L) and dried in a vacuum oven for several hours at ˜45° C. to yield a white crystalline solid (96 g, 81%). 1H NMR (DMSO-d6) δ 4.26 (q, 2H), 2.69 (t, 2H), 2.57 (t, 2H), 2.20 (s, 3H), 1.70 (m, 4H), 1.30 (t, 3H), LCMS RT=3.48 min, [M+H]+=268.0.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
227 g
Type
reactant
Reaction Step One
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH2:15][CH2:14][CH2:13][CH2:12][C:5]=2[C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[C:16](OC(=O)C)(=[O:18])[CH3:17]>>[C:16]([NH:1][C:2]1[S:3][C:4]2[CH2:15][CH2:14][CH2:13][CH2:12][C:5]=2[C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC=1SC2=C(C1C(=O)OCC)CCCC2
Name
Quantity
227 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for ˜15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
The reaction mixture containing white solid
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The solid was rinsed with water (2 L)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven for several hours at ˜45° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1SC2=C(C1C(=O)OCC)CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 96 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.